REACTION_CXSMILES
|
Cl.[S:2]1[CH2:7][CH2:6][CH:5]([C:8]([OH:10])=[O:9])[NH:4][CH2:3]1.[N:11]([O-])=[O:12].[Na+]>CC(O)=O.O>[N:11]([N:4]1[CH:5]([C:8]([OH:10])=[O:9])[CH2:6][CH2:7][S:2][CH2:3]1)=[O:12] |f:0.1,2.3|
|
Name
|
|
Quantity
|
48.6 g
|
Type
|
reactant
|
Smiles
|
Cl.S1CNC(CC1)C(=O)O
|
Name
|
|
Quantity
|
666 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Type
|
CUSTOM
|
Details
|
stirred for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Acetone (300 mL) was added to the residue
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered off
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure to dryness
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
N(=O)N1CSCCC1C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |